![molecular formula C16H15FN2O3S B2437535 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide CAS No. 2034348-27-9](/img/structure/B2437535.png)

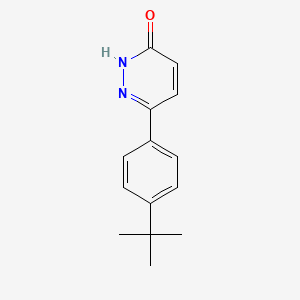

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

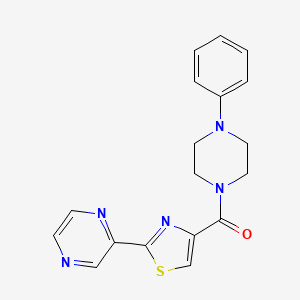

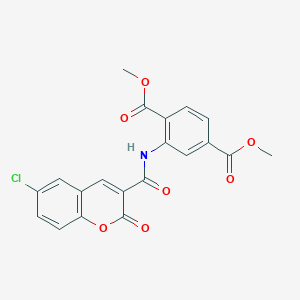

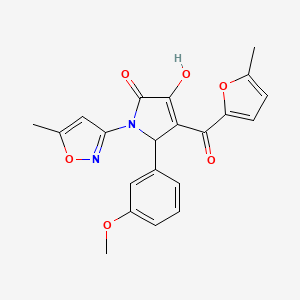

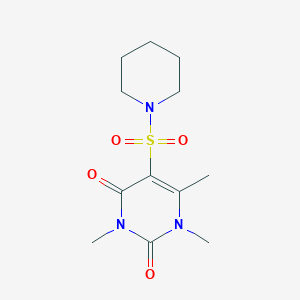

This compound is a complex organic molecule that contains several functional groups and rings, including a 2,3-dihydrobenzo[f][1,4]oxazepin ring and a thiophene ring . The presence of these rings suggests that this compound may have interesting chemical properties and could potentially be used in various applications, such as in the development of new pharmaceuticals or materials.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 2,3-dihydrobenzo[f][1,4]oxazepin ring and the attachment of the thiophene ring . The exact synthetic route would depend on the starting materials and the desired final product.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 2,3-dihydrobenzo[f][1,4]oxazepin ring and the thiophene ring are likely to contribute to the rigidity of the molecule, which could have implications for its physical and chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the 2,3-dihydrobenzo[f][1,4]oxazepin and thiophene rings suggests that it might undergo reactions typical of these types of structures .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of functional groups, and the nature of the bonds within the molecule .Applications De Recherche Scientifique

Kinase Inhibitor Development

- The compound's benzoxazepine core is integral in several kinase inhibitors, including mTOR inhibitors. Research has focused on scalable synthesis processes for related compounds, highlighting their potential in drug development (Naganathan et al., 2015).

Cytotoxic Activity

- Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, structurally related to the compound , have been synthesized and tested for cytotoxicity against various cancer cells, showing promising results (Deady et al., 2005).

Synthesis and Characterization

- Studies involve synthesizing and characterizing similar compounds, assessing their antimicrobial properties, and conducting docking studies (Spoorthy et al., 2021).

Crystal Structure Analysis

- Research has been conducted on the synthesis and crystal structure determination of closely related compounds, providing insights into molecular interactions and conformations (Lee et al., 2009).

Antimicrobial Evaluation

- Several studies focus on synthesizing related compounds and evaluating their antimicrobial efficacy, contributing to the development of new antimicrobial agents (Talupur et al., 2021).

Organocatalytic Reactions

- The compound's framework has been used in organocatalytic asymmetric Mannich reactions, demonstrating significant applications in medicinal chemistry (Li et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit anticonvulsant activities . Therefore, it can be hypothesized that this compound may also target neuronal ion channels or receptors involved in seizure activity.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other anticonvulsant agents, it may interact with its targets to modulate their activity, potentially stabilizing neuronal membranes and reducing the likelihood of seizure activity .

Biochemical Pathways

Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and neurotransmission .

Result of Action

If it does indeed possess anticonvulsant activity, it may help to reduce the frequency and severity of seizures by modulating neuronal activity .

Propriétés

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-13-1-2-14-12(7-13)8-19(15(20)9-22-14)5-4-18-16(21)11-3-6-23-10-11/h1-3,6-7,10H,4-5,8-9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCFBBGMFBJIMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)

![2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2437457.png)

![3-cyclopropaneamido-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)

![1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2437464.png)

![N-benzyl-3-({[(4-chloro-2-fluorophenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2437465.png)

![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2437466.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)

![N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2437474.png)

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)